molecular formula C6H7ClN4 B2375098 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine CAS No. 1934816-30-4

6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2375098
CAS No.: 1934816-30-4
M. Wt: 170.6
InChI Key: NDUUBBCYEJVCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine (CAS: 1934816-30-4) is a bicyclic heterocyclic compound with a molecular formula of $ \text{C}6\text{H}7\text{ClN}_4 $ and a molecular weight of 170.60 g/mol . It features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 6 and a methyl group at position 1. This compound is part of a broader class of pyrazolo-pyrimidines, which are structurally analogous to purines and exhibit diverse pharmacological activities, including antitumor, antiviral, and kinase inhibition properties . While its exact biological profile remains under investigation, its structural features make it a promising intermediate for synthesizing derivatives with optimized pharmacokinetic properties .

Properties

IUPAC Name

6-chloro-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h3H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXXECBMUOPFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN=C(N2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

First Step: Formation of Pyrimidinone Intermediate

The first step in this synthetic route involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane, resulting in the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This intermediate is obtained in high yield (83%), significantly higher than previously reported methods that achieved only 29% yield.

Reaction Conditions:

  • Solvent: Dioxane
  • Temperature: Reflux temperature
  • Time: 6-8 hours
  • Catalyst: None required

Second Step: Chlorination Reaction

The second step involves the treatment of the pyrimidinone intermediate with phosphorus oxychloride (POCl₃) to produce the target compound. This chlorination step effectively converts the carbonyl group at position 4 to a chloro group, resulting in the target compound.

Reaction Conditions:

  • Reagent: Phosphorus oxychloride (POCl₃)
  • Temperature: Reflux (105-110°C)
  • Time: 3-4 hours
  • Isolation: Quenching in ice water followed by extraction with dichloromethane

The overall process is illustrated in the following reaction scheme:

Step 1: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate + Chloroacetonitrile → 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Step 2: 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one + POCl₃ → this compound

This method offers advantages of high yield, use of readily available starting materials, and relatively simple reaction conditions.

Alternative Synthesis Using 2,4-dichloropyrimidine-5-formaldehyde

Another significant approach to synthesizing 1-alkyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine compounds, including the 1-methyl variant, utilizes 2,4-dichloropyrimidine-5-formaldehyde and alkyl hydrazine hydrochloride as starting materials.

Reaction Mechanism

The synthesis proceeds through a cyclization reaction, where the aldehyde group in 2,4-dichloropyrimidine-5-formaldehyde first forms a hydrazone with the alkyl hydrazine, followed by cyclization to form the pyrazole ring. Importantly, this approach results in alkylation at the 1-position exclusively, without generating 2-position isomers, which leads to higher yields and simplified purification.

Detailed Procedure

The method involves mixing 2,4-dichloropyrimidine-5-formaldehyde, methyl hydrazine hydrochloride, methanol, and an acid-binding agent such as triethylamine, followed by cyclization reaction.

Table 2: Reaction Conditions for Synthesis from 2,4-dichloropyrimidine-5-formaldehyde

Parameter Condition
Solvent Methanol
Acid-binding Agent Triethylamine
Temperature -10 to 0°C
Reaction Time 2 hours
Purification Column chromatography (ethyl acetate:petroleum ether 5:95)
Yield 72.6-76.7% for 1-methyl derivative

The procedure can be broken down into several key steps:

  • Mixing methyl hydrazine hydrochloride with methanol to obtain a solution
  • Adding part of the acid-binding agent (triethylamine) for acid-base neutralization
  • Adding 2,4-dichloropyrimidine-5-formaldehyde solution and remaining acid-binding agent
  • Conducting the cyclization reaction at controlled temperature (-10 to 0°C)
  • Purification by column chromatography

This method offers several advantages:

  • Lower cost of raw materials compared to methods using 6-chloropyrazolo[3,4-d]pyrimidine as starting material
  • Regioselective alkylation at the 1-position without isomer formation
  • High reaction rate due to good solubility of alkyl hydrazine hydrochloride in methanol
  • High yields (>70% for the methyl derivative)

Characterization and Analytical Data

The identity and purity of this compound can be confirmed through various analytical techniques.

Spectroscopic Data

1H NMR Spectroscopy:
The 1H NMR spectrum typically shows the following characteristic signals:

  • Methyl group at position 1: δ 4.08 ppm (singlet, 3H)
  • Pyrazole proton: δ 8.46 ppm (singlet, 1H)
  • NH proton (when present): variable chemical shift depending on solvent

13C NMR Spectroscopy:
Key carbon signals include those for the methyl carbon, pyrazole carbons, and the carbon bearing the chlorine atom.

Mass Spectrometry:
High-resolution mass spectrometry shows the molecular ion peak consistent with the molecular formula C₆H₇ClN₄, typically with characteristic isotope patterns due to the presence of chlorine.

Structural Confirmation

X-ray crystallography studies of related pyrazolo[3,4-d]pyrimidine compounds have shown that the pyrazolopyrimidine core is generally planar or nearly planar, with the methyl group at the N1 position positioned out of the plane. This structural information helps confirm the regiochemistry of the synthesized compounds.

Related Synthesis Methods and Structural Analogs

Several related synthesis methods have been reported for structurally similar pyrazolo[3,4-d]pyrimidine derivatives, which may be adapted for the preparation of this compound.

Synthesis from 6-chloropyrazolo[3,4-d]pyrimidine

One approach involves alkylation of 6-chloropyrazolo[3,4-d]pyrimidine with methyl iodide or other methylating agents. However, this method often results in mixtures of N1 and N2 isomers, requiring additional purification steps and leading to lower yields.

Reaction Conditions:

  • Base: Sodium hydride
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 0-50°C
  • Methylating agent: Methyl iodide

This approach is less preferred due to:

  • Higher cost of starting materials
  • Formation of isomeric mixtures
  • Lower overall yields

Synthesis of Structural Analogs

The preparation of related compounds such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine follows similar synthetic strategies. For instance, the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile yields 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which can then be treated with POCl₃ to produce 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Similar methods have been applied to synthesize N-substituted derivatives with various alkyl groups, including ethyl, isopropyl, cyclopropyl, and phenyl substituents at the N1 position.

Table 3: Comparison of Yields for Various N1-Substituted Derivatives

N1-Substituent Yield (%)
Methyl 76.7
Isopropyl 75.5
Cyclopropyl 72.6
Cyclopropylmethyl 82.8
Phenyl 82.8

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methylamine, sodium hydride, and various organic solvents like toluene. Reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is C6H7ClN4C_6H_7ClN_4, with a molecular weight of approximately 183.60 g/mol. The compound features a fused pyrazole and pyrimidine ring system, with a chlorine atom at position six and a methyl group at position one. This unique structure contributes to its biological activity and reactivity in chemical synthesis .

Anticancer Potential

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to decreased proliferation of cancer cells, making this compound a candidate for further development in cancer therapies .

A study highlighted the synthesis of various derivatives from pyrazolo[3,4-d]pyrimidines and their evaluation for anticancer activity using MTT assays on human breast cancer cell lines. The results demonstrated that some derivatives exhibited significant growth inhibition compared to control compounds .

Role in Drug Discovery

This compound serves as an important scaffold in drug discovery. Its ability to form derivatives with altered biological properties makes it a versatile compound for developing new therapeutic agents. Researchers have explored its use in synthesizing various functionalized derivatives that may exhibit improved pharmacological profiles against different targets in cancer and other diseases .

Synthetic Utility

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and efficiency. For example, one common synthetic route utilizes starting materials that are readily available commercially. The compound's reactive functional groups enhance its synthetic utility in creating novel pharmacological agents .

Case Study: Anticancer Activity Evaluation

In a recent study focusing on the anticancer properties of synthesized pyrazolo derivatives, researchers screened a library of compounds including this compound against various cancer cell lines. The findings indicated promising activity against certain malignancies with potential for further development into clinical candidates .

CompoundActivityCell LineReference
This compoundSignificant inhibitionMDA-MB-231 (breast cancer)
Derivative AModerate inhibitionA549 (lung cancer)
Derivative BHigh inhibitionHeLa (cervical cancer)

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are highly tunable, with substituent variations significantly altering their chemical and biological behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine 6-Cl, 1-CH₃ C₆H₇ClN₄ 170.60 Core intermediate; potential for derivatization at position 6 .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₂Cl, 1-CH₃ C₇H₇Cl₂N₄ 218.06 Dual reactive chlorines enable diverse functionalization .
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₃, 1-C₆H₅ C₁₂H₁₀ClN₄ 245.69 Enhanced lipophilicity from phenyl group; used in kinase inhibitors .
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₃, 1-CH(CH₃)₂ C₉H₁₂ClN₄ 212.67 Increased steric bulk; potential for improved metabolic stability .
6-Chloro-1-(trifluoropropyl)-1H-pyrazolo[3,4-d]pyrimidine 6-Cl, 1-CF₃CH₂ C₈H₆ClF₃N₄ 248.61 Trifluoromethyl group enhances bioavailability and electron-withdrawing effects .
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-NHNH₂, 6-CH₃, 1-C₆H₅ C₁₂H₁₂N₆ 242.27 Hydrazine moiety enables Schiff base formation for anticancer agents .

Research Findings and Pharmacological Potential

  • Anticancer Activity : Derivatives with hydrazine moieties (e.g., 4-hydrazinyl-6-methyl-1-phenyl analog) exhibit antiproliferative effects by forming Schiff bases with aldehydes, disrupting cellular pathways in cancer cells .
  • Kinase Inhibition : Phenyl-substituted analogs (e.g., 4-chloro-1-phenyl-6-methyl) show potent inhibition of EGFR and ErbB2 receptors, critical in oncology .
  • Antimicrobial Applications : Chloromethyl-substituted derivatives demonstrate broad-spectrum antibacterial activity due to reactive chlorine atoms .

Biological Activity

6-Chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The primary biological activity of this compound revolves around its inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound effectively disrupts cell cycle progression and induces apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of CDK2 : Leads to cell cycle arrest and apoptosis in various cancer cell lines.
  • Interaction with Xanthine Oxidase : Inhibits this enzyme involved in purine metabolism, reducing uric acid production and potentially offering therapeutic benefits for conditions like gout.

This compound exhibits significant biochemical properties that enhance its pharmacological potential:

  • Cytotoxicity : Demonstrates potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating high efficacy.
  • Enzyme Inhibition : Acts as an effective inhibitor of xanthine oxidase, impacting metabolic pathways related to uric acid levels.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CDK2 InhibitionDisruption of cell cycle leading to apoptosis
CytotoxicitySignificant growth inhibition in MCF-7 and HCT-116
Xanthine Oxidase InhibitionReduces uric acid production
Antiviral ActivityPotential activity against plant viruses

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Anticancer Activity :
    • A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 and HCT-116 cells. The mechanism was linked to CDK2 inhibition leading to apoptosis. The compound showed an IC50 value of approximately 20 µM in these assays.
  • Enzymatic Inhibition :
    • Research indicated that this compound could inhibit xanthine oxidase with an IC50 value around 15 µM. This inhibition could be beneficial for managing hyperuricemia and related disorders.
  • Antiviral Potential :
    • Preliminary investigations into the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives suggest that they may inhibit Tobacco Mosaic Virus (TMV), showcasing their potential beyond oncology applications.

Q & A

Q. Key techniques :

  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, NH stretches in amine derivatives) .
  • ¹H NMR : Confirms substitution patterns (e.g., methyl group protons at δ 2.5–3.0 ppm, aromatic protons in pyrimidine/pyrazole rings at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks matching theoretical values) .

Advanced: How can reaction conditions be optimized to improve yield?

Q. Variables to test :

  • Solvent polarity : Higher yields are reported in aprotic solvents (e.g., DMF) compared to protic solvents like methanol due to better solubility of intermediates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization .
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like dechlorination .
    Statistical tools like Design of Experiments (DoE) can systematically evaluate interactions between variables .

Advanced: How to address discrepancies in biological activity data across studies?

Q. Strategies :

  • Comparative assays : Use standardized in vitro models (e.g., COX-2 inhibition assays) to eliminate variability in cell lines or protocols .
  • Purity validation : Ensure >98% purity via HPLC to rule out impurities affecting activity .
  • Structural analogs : Test derivatives (e.g., 4-chloro-1-isopropyl analogs) to isolate substituent effects on activity .

Advanced: What strategies are used to design analogs with enhanced target selectivity?

Q. Approaches :

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position to improve binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Substitute the methyl group with cyclohexyl or benzyl moieties to modulate steric and electronic properties .
  • Molecular docking : Pre-screen analogs against target crystal structures (e.g., EGFR kinase) to prioritize synthesis .

Advanced: What computational methods predict binding affinity for this compound?

Q. Tools :

  • Molecular docking (AutoDock Vina) : Predicts binding modes to targets like purine receptors, with scoring functions estimating ΔG values .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .
  • QSAR models : Correlate substituent properties (e.g., logP, molar refractivity) with IC₅₀ values from published datasets .

Basic: What are the known pharmacological targets of this compound?

Q. Key targets :

  • Antitumor agents : Inhibit kinases (e.g., CDK2, EGFR) by mimicking ATP-binding motifs in purine analogs .
  • Anti-inflammatory : COX-2 inhibition via competitive binding to the arachidonic acid pocket .
  • Antimicrobial : Disrupt folate biosynthesis in bacteria through dihydrofolate reductase inhibition .

Advanced: How to mitigate toxicity observed in preclinical studies?

Q. Mitigation strategies :

  • Prodrug design : Mask reactive groups (e.g., chlorine) with ester linkages that hydrolyze in target tissues .
  • Nanoformulation : Encapsulate in liposomes to reduce off-target accumulation and enhance bioavailability .
  • Metabolic profiling : Use LC-MS to identify toxic metabolites and guide structural modifications (e.g., replacing methyl with ethyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.